N-(4-butylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 1001944-53-1
Cat. No.: VC4610148
Molecular Formula: C22H22FN3O3
Molecular Weight: 395.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001944-53-1 |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.434 |
| IUPAC Name | N-(4-butylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C22H22FN3O3/c1-3-4-5-15-6-10-17(11-7-15)24-22(28)21-19(29-2)14-20(27)26(25-21)18-12-8-16(23)9-13-18/h6-14H,3-5H2,1-2H3,(H,24,28) |
| Standard InChI Key | DYRUOIFRHLXYAH-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridazine ring substituted at positions 1, 3, 4, and 6. Key structural components include:
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Position 1: A 4-fluorophenyl group, enhancing lipophilicity and receptor binding.
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Position 3: A carboxamide linkage to a 4-butylphenyl group, contributing to metabolic stability.
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Position 4: A methoxy group, influencing electronic distribution and solubility.
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Position 6: A keto group, critical for hydrogen bonding with biological targets.
The IUPAC name, N-(4-butylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide, reflects this substitution pattern. X-ray crystallography data, though unavailable in public literature, suggest a planar pyridazine core with dihedral angles between aromatic rings affecting conformational flexibility.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.434 g/mol |
| CAS Number | 1001944-53-1 |
| Solubility (Predicted) | Low water solubility; soluble in DMSO |
| LogP (Octanol-Water) | ~3.2 (estimated) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves a multi-step protocol optimized for yield and purity:
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Pyridazine Core Formation: Cyclocondensation of hydrazine derivatives with diketones or ketoesters under acidic conditions.
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Carboxamide Coupling: Reaction of the pyridazine-3-carboxylic acid intermediate with 4-butylphenylamine using coupling agents like HATU or EDCI.
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Functional Group Modifications:
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Introduction of the 4-fluorophenyl group via Ullmann coupling or Buchwald-Hartwig amination.
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Methoxylation using methylating agents (e.g., dimethyl sulfate) under basic conditions.
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Critical parameters include solvent choice (e.g., DMF or THF), reaction temperature (80–120°C), and catalyst selection (e.g., palladium for cross-couplings).
Analytical Characterization
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Spectroscopy: NMR shows distinct signals for the butyl chain (δ 0.8–1.6 ppm), fluorophenyl protons (δ 7.2–7.8 ppm), and pyridazine ring protons (δ 6.5–7.0 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 395.2 [M+H].
Pharmacological Applications
Neurological Target Modulation
The compound exhibits affinity for GABA and NMDA receptors, as inferred from structural analogs. The fluorophenyl and methoxy groups likely enhance blood-brain barrier penetration, making it a candidate for epilepsy or anxiety disorders.
Stearoyl-CoA Desaturase-1 (SCD1) Inhibition
Pyridazine carboxamides, including this compound, demonstrate potent SCD1 inhibition (IC < 50 nM) . SCD1 regulates fatty acid metabolism, and its inhibition has implications for cancer and metabolic syndromes . Preclinical studies report dose-dependent suppression of tumor growth in hepatocellular carcinoma models, though mechanism-based side effects (e.g., dermatitis) necessitate therapeutic window optimization .
Table 2: Biological Activity Profile
| Assay | Result | Source |
|---|---|---|
| SCD1 Inhibition (IC) | 28 ± 3.1 nM | |
| Cytotoxicity (HepG2) | IC = 12.4 μM | |
| Plasma Stability (t) | >6 hours |
Structure-Activity Relationships (SAR)
Impact of Substituents
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Butylphenyl Group: Elongation to pentyl or hexyl chains reduces metabolic stability due to increased CYP450 oxidation.
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Fluorophenyl vs. Chlorophenyl: Fluorine substitution improves bioavailability by reducing polar surface area.
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Methoxy Position: Relocation to position 5 diminishes SCD1 affinity by 10-fold, highlighting the importance of electronic effects .
Comparative Analysis with Analogues
Table 3: Comparison with Pyridazine Carboxamide Analogues
| Compound | SCD1 IC (nM) | LogP | Therapeutic Index |
|---|---|---|---|
| Target Compound | 28 | 3.2 | 18.2 |
| EVT-2618878 | 45 | 2.8 | 12.7 |
| VC4610148 | 22 | 3.5 | 15.4 |
Future Directions
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics in humans, particularly the impact of fluorine on CYP3A4-mediated metabolism. Structural modifications to reduce hepatic lipid accumulation while retaining SCD1 activity remain a priority .
Formulation Development
Nanoparticle-based delivery systems could enhance solubility and target specificity. Preliminary studies with PEGylated liposomes show a 3-fold increase in tumor accumulation in murine models.
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